molecular formula C66H109N23O23 B1593019 pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate CAS No. 81493-98-3

pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate

Cat. No.: B1593019
CAS No.: 81493-98-3
M. Wt: 1592.7 g/mol
InChI Key: FCOIFWGQVMAMSM-UHFFFAOYSA-N
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Description

The pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate (pp60v-src) is a protein involved in signal transduction pathways in mammalian cells. It is a tyrosine kinase substrate that is essential for the phosphorylation of proteins involved in the regulation of cell growth, differentiation, and metabolism. pp60v-src is a key regulator of cellular signaling pathways, and its autophosphorylation is necessary for the activation of its downstream targets.

Scientific Research Applications

Autophosphorylation and Kinase Activation

The pp60v-src kinase, along with insulin and epidermal growth factor receptors, undergoes autophosphorylation as a mechanism for activation. Nonphosphorylatable substrate analogs can selectively block this autophosphorylation, thereby inhibiting the kinase's activity (Shoelson, White, & Kahn, 1989).

Regulation of pp60c-src Function

A protein tyrosine kinase phosphorylates pp60c-src at a site distinct from its autophosphorylation site, playing a regulatory role. The phosphorylation decreases the kinase activity of pp60c-src, suggesting a mechanism of cellular regulation (Okada & Nakagawa, 1989).

Novel Protein Tyrosine Kinase and pp60c-src Regulation

A novel kinase, N-PTK, in neonatal rat brain phosphorylates pp60c-src at a site different from its autophosphorylation site, leading to a suppression of its activity. This indicates a specific regulatory mechanism in cells (Okada & Nakagawa, 1988).

Interaction with Growth Factor Receptors

pp60v-src kinase can phosphorylate and alter the signaling activity of transmembrane growth factor receptors like the epidermal growth factor (EGF) receptor. This alteration in phosphorylation and function could be significant in the phenotypic changes associated with malignant transformation (Wasilenko, Payne, Fitzgerald, & Weber, 1991).

Role in Cell Transformation

Mutations at primary sites of tyrosine phosphorylation in pp60c-src can activate its transforming and kinase activities. This suggests that tyrosine phosphorylation is a critical regulator of pp60c-src's biological activity (Kmiecik & Shalloway, 1987).

Implications for Cell Regulation

Studies show that pp60v-src and its cellular homologue pp60c-src are phosphorylated on tyrosine in various protein substrates. This phosphorylation likely serves to regulate the functions of these proteins, implicating their role in cellular regulation (Smart et al., 1981).

Mechanism of Action

Target of Action

The primary target of the compound pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The enzymes catalyze the transfer of a phosphate group from ATP to a protein in a cell, specifically to the tyrosine residue of a protein .

Mode of Action

The this compound interacts with its target by acting as a substrate for the tyrosine kinase . This compound has the ability to be phosphorylated by the enzyme . The residues 2-12 in this peptide correspond to the sequence of the reported site of tyrosine phosphorylation in the Rous sarcoma virus (RSV)-encoded transforming protein pp60v-src . This interaction results in the phosphorylation of the compound, which can then influence various cellular processes .

Biochemical Pathways

The this compound affects the tyrosine kinase pathway . This pathway is crucial for many cellular processes, including cell growth and differentiation, and the regulation of other signal transduction pathways . The phosphorylation of this compound can influence these processes, leading to downstream effects that can alter cellular function .

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its role as a substrate for tyrosine kinase . The phosphorylation of this compound can lead to the activation or deactivation of various proteins, influencing cellular processes such as cell growth and differentiation .

Action Environment

The action, efficacy, and stability of the this compound can be influenced by various environmental factors. These can include the presence of other molecules, pH levels, temperature, and the overall state of the cell. For example, the activity of tyrosine kinase, and therefore the phosphorylation of the compound, can be influenced by the presence of other signaling molecules .

Biochemical Analysis

Biochemical Properties

The “pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate” interacts with various enzymes, proteins, and other biomolecules. It is a substrate for tyrosine kinase, an enzyme that transfers a phosphate group from ATP to a protein in a cell . The nature of these interactions involves the phosphorylation of the substrate, which is a key process in many cellular functions .

Cellular Effects

The “this compound” influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its phosphorylation can activate or deactivate proteins, thereby altering their function and the cellular processes they control .

Molecular Mechanism

At the molecular level, the “this compound” exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its ability to be phosphorylated means it can interact with enzymes like tyrosine kinase, leading to the activation or deactivation of various cellular processes .

Subcellular Localization

The information provided is based on the current understanding and knowledge of this compound .

Properties

IUPAC Name

4-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H109N23O23/c1-7-31(4)50(88-60(109)41(25-30(2)3)84-55(104)38(13-10-24-77-66(73)74)81-53(102)36(67)11-8-22-75-64(69)70)62(111)83-40(19-21-47(95)96)57(106)87-44(28-48(97)98)59(108)86-43(27-45(68)92)58(107)82-39(18-20-46(93)94)56(105)85-42(26-34-14-16-35(91)17-15-34)61(110)89-51(33(6)90)63(112)79-32(5)52(101)80-37(12-9-23-76-65(71)72)54(103)78-29-49(99)100/h14-17,30-33,36-44,50-51,90-91H,7-13,18-29,67H2,1-6H3,(H2,68,92)(H,78,103)(H,79,112)(H,80,101)(H,81,102)(H,82,107)(H,83,111)(H,84,104)(H,85,105)(H,86,108)(H,87,106)(H,88,109)(H,89,110)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H4,69,70,75)(H4,71,72,76)(H4,73,74,77)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOIFWGQVMAMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H109N23O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648691
Record name N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylleucylisoleucyl-alpha-glutamyl-alpha-aspartylasparaginyl-alpha-glutamyltyrosylthreonylalanyl-N~5~-(diaminomethylidene)ornithylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81493-98-3
Record name N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylleucylisoleucyl-alpha-glutamyl-alpha-aspartylasparaginyl-alpha-glutamyltyrosylthreonylalanyl-N~5~-(diaminomethylidene)ornithylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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